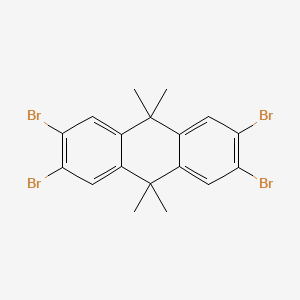

2,3,6,7-Tetrabrom-9,9,10,10-tetramethyl-9,10-dihydroanthracen

Übersicht

Beschreibung

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene is a useful research compound. Its molecular formula is C18H16Br4 and its molecular weight is 551.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Halbleitermaterialien

Aufgrund seiner mehrfach substituierten Oligoacenstruktur könnte diese Verbindung ein Schlüsselmolekül bei der Entwicklung neuer Pentacene sein, die für organische Halbleitermaterialien von entscheidender Bedeutung sind .

Fluoreszenz-Sonden

Anthracen-Derivate sind bekannt für ihre Fluoreszenzeigenschaften. Diese Verbindung könnte in der Materialwissenschaft zur Fluoreszenz-Sonden verwendet werden, die in der Bio-Bildgebung und in Sensoranwendungen unerlässlich sind .

Photochrome Systeme

Das photochrome Verhalten von Anthracen-Derivaten macht sie geeignet für die Herstellung von Materialien, die ihre Farbe ändern, wenn sie Licht ausgesetzt werden. Diese Verbindung könnte zur Entwicklung neuer photochromer Systeme verwendet werden .

Chemisches Einfangen in biologischen Systemen

Anthracen-Derivate können mit molekularem Singulett-Sauerstoff über die Diels-Alder-Reaktion reagieren, um Endoperoxide zu bilden. Diese Verbindung könnte als chemische Falle in biologischen Systemen dienen, um reaktive Sauerstoffspezies zu untersuchen .

Synthese neuer mehrfach substituierter Oligoacene

Die Struktur der Verbindung legt nahe, dass sie ein Zwischenprodukt bei der Synthese neuer mehrfach substituierter Oligoacene sein könnte, die Anwendungen in der organischen Elektronik haben .

Materialchemie

Angesichts seiner strukturellen Komplexität und der Bromsubstituenten könnte diese Verbindung zur materialchemischen Forschung beitragen, insbesondere bei der Synthese neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften .

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of anthracene, which is a polycyclic aromatic compound . Anthracene and its derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

It is known that anthracene derivatives can interact with their targets through various mechanisms, such as intercalation into dna or binding to proteins

Biochemical Pathways

Anthracene and its derivatives are known to affect various biochemical pathways, including those involved in cell cycle regulation, dna repair, and apoptosis

Result of Action

Anthracene derivatives are known to have various effects at the molecular and cellular levels, including inducing dna damage, disrupting cell cycle progression, and triggering apoptosis

Biochemische Analyse

Biochemical Properties

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene plays a significant role in biochemical reactions, particularly as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). It interacts with various enzymes and proteins, facilitating the formation of stable complexes. The bromine atoms in the compound enhance its reactivity, allowing it to participate in halogen bonding interactions with biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in their catalytic properties .

Cellular Effects

The effects of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular events. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression patterns, influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that alter their activity. The bromine atoms in the compound facilitate halogen bonding, which can enhance its binding affinity to target molecules. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its structural integrity over extended periods. It may undergo degradation when exposed to extreme conditions such as high temperatures or strong oxidizing agents. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular responses becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentration levels. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation within cells. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular transport machinery. These processes can influence the compound’s localization and accumulation, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes. The precise localization of the compound can determine its specific effects on cellular function .

Eigenschaften

IUPAC Name |

2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Br4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZGFISMOVSCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)Br)Br)(C)C)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731264 | |

| Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001080-74-5 | |

| Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)

![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)

![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)